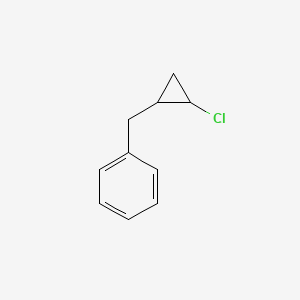

(2-Chlorocyclopropyl)methylbenzene

Description

Properties

IUPAC Name |

(2-chlorocyclopropyl)methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNCWALUHKQNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key molecular parameters of (2-Chlorocyclopropyl)methylbenzene with related compounds:

| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| (2-Chlorocyclopropyl)methylbenzene* | C10H11Cl | ~166.65 (estimated) | Cyclopropane ring with Cl and toluene |

| (2-Chloro-2-methylpropyl)benzene | C10H13Cl | 168.664 | Branched alkyl chain with Cl |

| (2-Chloropropyl)benzene | C9H11Cl | 154.637 | Linear alkyl chain with Cl |

*Estimated values for (2-Chlorocyclopropyl)methylbenzene are based on structural analogs.

Key Observations:

- Cyclopropane vs.

- Molecular Mass: The target compound’s estimated mass (~166.65 g/mol) is intermediate between its analogs, reflecting the compact cyclopropane structure.

Reactivity and Stability

- Ring Strain Effects: Cyclopropane’s 60° bond angles create significant strain, making (2-Chlorocyclopropyl)methylbenzene prone to ring-opening reactions under acidic or nucleophilic conditions. In contrast, (2-Chloro-2-methylpropyl)benzene’s branched chain offers steric hindrance without ring strain, favoring substitution over rearrangement .

- Chlorine Reactivity: The electron-withdrawing chlorine atom in all three compounds enhances electrophilic aromatic substitution (EAS) reactivity. However, steric effects in the cyclopropane derivative may direct substitution to specific positions on the benzene ring .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chlorocyclopropyl)methylbenzene, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions, such as the addition of dichlorocarbene to allylbenzene derivatives. Key factors include:

- Reagent selection : Use of phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to stabilize reactive intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .

Q. How does the stability of (2-Chlorocyclopropyl)methylbenzene vary under different pH and solvent conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent hydrolysis : Test aqueous solutions (pH 3–11) at 25°C, sampling at intervals (0, 24, 48 hrs). Use HPLC to quantify degradation products .

- Solvent compatibility : Assess compound integrity in common solvents (e.g., DCM, THF, methanol) via NMR over 72 hrs .

- Key finding : Stability is optimal in neutral pH (5–9) and inert solvents like DCM .

Q. What spectroscopic techniques are most effective for characterizing (2-Chlorocyclopropyl)methylbenzene?

- Methodological Answer :

- NMR : H and C NMR identify cyclopropane ring protons (δ 1.5–2.5 ppm) and chlorinated carbons (δ 45–55 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular ion [M] at m/z 168.04 (CHCl) .

- IR spectroscopy : C-Cl stretching vibrations appear at 550–650 cm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of (2-Chlorocyclopropyl)methylbenzene?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (40–100°C), and solvent polarity. Use response surface methodology to identify optimal parameters .

- Byproduct analysis : Employ GC-MS or LC-MS to detect chlorinated dimers or rearranged cyclopropanes .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to adjust conditions dynamically .

Q. What strategies resolve contradictions in reported reactivity data for (2-Chlorocyclopropyl)methylbenzene derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., substituent effects on ring-opening reactions). Identify outliers using Grubbs’ test .

- Computational validation : Perform DFT calculations (e.g., Gaussian) to model reaction pathways and compare with experimental ΔG‡ values .

- Reproducibility protocols : Standardize reaction setups (e.g., glovebox for moisture-sensitive steps) to isolate environmental variables .

Q. How can computational methods predict the biological activity of (2-Chlorocyclopropyl)methylbenzene analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cytochrome P450 enzymes). Validate with in vitro assays (IC measurements) .

- QSAR modeling : Train models on datasets of chlorinated cyclopropanes to correlate logP, polar surface area, and bioactivity .

- ADMET prediction : Software like SwissADME estimates toxicity risks (e.g., hepatotoxicity) based on structural motifs .

Q. What safety protocols are critical when handling (2-Chlorocyclopropyl)methylbenzene in high-throughput screening?

- Methodological Answer :

- Toxicity assessment : Conduct acute toxicity assays (OECD 423) for oral, dermal, and inhalation exposure .

- Engineering controls : Use fume hoods with HEPA filters and closed-system reactors to limit airborne exposure .

- Waste management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Q. How do steric and electronic effects influence the regioselectivity of (2-Chlorocyclopropyl)methylbenzene in cycloaddition reactions?

- Methodological Answer :

- Steric maps : Generate 3D models (e.g., using Avogadro) to visualize spatial hindrance around the cyclopropane ring .

- Electrostatic potential analysis : Compute partial charges (Mulliken or NPA) to predict sites for nucleophilic/electrophilic attack .

- Experimental validation : Compare reaction outcomes with/without directing groups (e.g., nitro substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.